molecular formula C15H16N2O B12924427 9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 58554-02-2

9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12924427
CAS No.: 58554-02-2
M. Wt: 240.30 g/mol
InChI Key: UMYYVAYVBUXWHG-UHFFFAOYSA-N
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Description

9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate ketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with altered chemical properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

    Pharmaceuticals: The compound exhibits potential as a therapeutic agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It finds applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-Phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2,3-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its potential as a versatile compound in various applications.

Properties

CAS No.

58554-02-2

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

9-methyl-2-phenyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H16N2O/c1-11-6-5-9-17-14(18)10-13(16-15(11)17)12-7-3-2-4-8-12/h2-4,7-8,10-11H,5-6,9H2,1H3

InChI Key

UMYYVAYVBUXWHG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN2C1=NC(=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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